A Technical Guide to 2-Phenyl-1,3-dioxan-5-ol: Core Properties and Methodologies
A Technical Guide to 2-Phenyl-1,3-dioxan-5-ol: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenyl-1,3-dioxan-5-ol. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and known biological relevance. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis using modern chromatographic and spectroscopic techniques. Visual diagrams are provided to illustrate a key biological signaling pathway where derivatives of this compound are active, as well as a typical experimental workflow for its synthesis and characterization. This guide is intended to be a core resource for professionals in research and drug development.
Core Properties of 2-Phenyl-1,3-dioxan-5-ol
2-Phenyl-1,3-dioxan-5-ol, also known as 1,3-O-Benzylideneglycerol, is a heterocyclic organic compound.[1][2][3] It serves as a versatile building block in organic synthesis, particularly for the development of more complex molecules and polymers.[2][4]
Physicochemical Properties
The core physicochemical properties of 2-Phenyl-1,3-dioxan-5-ol are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 1708-40-3 |
| Appearance | Colorless or white powder/solid |
| Melting Point | 83-86 °C |
| Boiling Point | 185 °C @ 20 mmHg |
| Density | ~1.203 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Acetone |
| Storage Temperature | 2-8°C |
Spectroscopic and Other Identifiers
Key identifiers and data for the characterization of 2-Phenyl-1,3-dioxan-5-ol are provided in the following table.
| Identifier / Data Type | Value |
| IUPAC Name | 2-phenyl-1,3-dioxan-5-ol |
| Synonyms | 1,3-O-Benzylideneglycerol, 5-Hydroxy-2-phenyl-1,3-dioxane |
| InChI | InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
| InChIKey | BWKDAAFSXYPQOS-UHFFFAOYSA-N |
| SMILES | OC1COC(OC1)c2ccccc2 |
| Purity (Typical) | ≥97.0% (HPLC) |
| Primary Hazard | Harmful if swallowed |
Biological Relevance and Signaling Pathways
While 2-Phenyl-1,3-dioxan-5-ol itself is primarily recognized as a synthetic intermediate, its derivatives have been implicated in significant biological activities.[4] Notably, it is a reactant in the synthesis of arachidonoylglycerol mimetics that are selective for the Cannabinoid Receptor 1 (CB1).[5] The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, modulating neurotransmission.
The diagram below illustrates a simplified canonical signaling pathway for the CB1 receptor, a common target for molecules derived from 2-Phenyl-1,3-dioxan-5-ol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 2-Phenyl-1,3-dioxan-5-ol.
Synthesis of cis-2-Phenyl-1,3-dioxan-5-ol
This protocol is adapted from established methods for the acid-catalyzed acetalization of glycerol with benzaldehyde.[5]
Materials:
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Glycerol (0.60 mol)
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Benzaldehyde, freshly distilled (0.47 mol)
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Toluene (70 mL)
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Concentrated Sulfuric Acid (3 drops)
Procedure:
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Equip a reaction flask with a Dean-Stark apparatus and a reflux condenser.
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Charge the flask with benzaldehyde, glycerol, and toluene.
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Add the concentrated sulfuric acid dropwise to the mixture.
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Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing until the theoretical amount of water (approximately 8.5 mL) has been collected, indicating the reaction is complete.
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Cool the mixture to room temperature.
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Remove the toluene by distillation under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield cis-2-phenyl-1,3-dioxan-5-ol as a white solid.
Analytical Characterization Protocols
This is a general protocol for the purity analysis of 2-Phenyl-1,3-dioxan-5-ol.
Instrumentation & Columns:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high concentration of A, and linearly increase the concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
This protocol is suitable for the identification and purity assessment of the volatile compound.
Instrumentation & Columns:
-
GC-MS system with an electron ionization (EI) source
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Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
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Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
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Mass Range: 40-400 m/z
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
This is a standard protocol for structural elucidation.
Instrumentation & Solvents:
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NMR spectrometer (e.g., 300 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Data Acquisition:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H-NMR spectrum at room temperature.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
Experimental Workflow
The logical flow from synthesis to final characterization of 2-Phenyl-1,3-dioxan-5-ol is depicted in the workflow diagram below. This visualization outlines the key stages of production and quality control for the compound.
